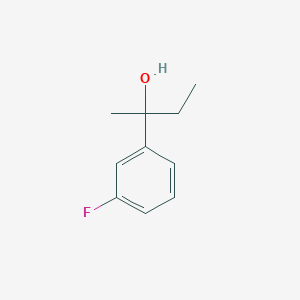

2-(3-Fluorophenyl)-2-butanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-3-10(2,12)8-5-4-6-9(11)7-8/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATBDRSSZJNKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Chemo- and Regioselective Synthesis Approaches

The most direct and conventional synthesis of 2-(3-Fluorophenyl)-2-butanol involves the nucleophilic addition of an organometallic reagent to a suitable ketone. libretexts.orgmasterorganicchemistry.com Organometallic compounds, such as Grignard and organolithium reagents, feature a highly polarized carbon-metal bond, rendering the carbon atom strongly nucleophilic. uoanbar.edu.iqlibretexts.org This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of a ketone, followed by an acidic workup to yield the tertiary alcohol. youtube.com

For this compound, which possesses methyl, ethyl, and 3-fluorophenyl groups attached to the alcohol carbon, three primary retrosynthetic disconnections using Grignard reagents are plausible:

Route A: Addition of an ethyl Grignard reagent (e.g., Ethylmagnesium bromide) to 1-(3-fluorophenyl)ethan-1-one (3-fluoroacetophenone).

Route B: Addition of a methyl Grignard reagent (e.g., Methylmagnesium bromide) to 1-(3-fluorophenyl)propan-1-one.

Route C: Addition of a (3-fluorophenyl) Grignard reagent (e.g., (3-Fluorophenyl)magnesium bromide) to butan-2-one.

These reactions are typically performed in anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which are essential for stabilizing the Grignard reagent. libretexts.orgwikipedia.org The choice of route may depend on the commercial availability and stability of the ketone and organohalide precursors.

| Route | Ketone Substrate | Organometallic Reagent |

|---|---|---|

| A | 1-(3-Fluorophenyl)ethan-1-one | Ethylmagnesium bromide |

| B | 1-(3-Fluorophenyl)propan-1-one | Methylmagnesium bromide |

| C | Butan-2-one | (3-Fluorophenyl)magnesium bromide |

While stoichiometric organometallic additions are common, catalytic methods offer advantages in terms of efficiency and atom economy. Transition-metal catalysts can facilitate the addition of less reactive or more functional-group-tolerant organometallic species to ketones. nih.gov For instance, catalytic systems involving zinc, titanium, or rhodium have been developed for the alkylation of ketones. acs.orgresearchgate.net

A potential catalytic route to this compound could involve the addition of an organozinc reagent, such as diethylzinc, to 3-fluoroacetophenone. This reaction is often promoted by a chiral or achiral catalyst to enhance reactivity and, in enantioselective variants, control stereochemistry. The development of such catalytic systems aims to overcome side reactions often encountered with highly basic Grignard reagents, such as enolization of the ketone. researchgate.net

A variation of the organometallic addition route involves the use of carboxylic acid derivatives, such as esters or acyl halides. These substrates react with two equivalents of a Grignard reagent to produce tertiary alcohols where two of the substituents on the carbinol carbon are identical. libretexts.orguoanbar.edu.iq This pathway can be considered a reductive alkylation process.

For the synthesis of this compound, this approach is less direct as the target molecule has three different substituents. However, a related two-step protocol could be envisioned. For example, the reduction of 3-fluorobenzoic acid to 3-fluorobenzaldehyde, followed by the addition of an ethyl Grignard reagent, would yield a secondary alcohol. Subsequent oxidation of this secondary alcohol to the corresponding ketone, 1-(3-fluorophenyl)propan-1-one, sets the stage for the final addition of a methyl Grignard reagent to furnish the desired tertiary alcohol. While multi-stepped, this protocol allows for the sequential and controlled introduction of different alkyl groups.

Enantioselective Synthesis and Chiral Induction Strategies

As this compound contains a chiral center, the development of enantioselective synthetic methods is of significant interest. These strategies aim to produce a single enantiomer of the alcohol, which is often crucial for biological applications.

Asymmetric catalysis is a powerful tool for establishing stereocenters. In the context of synthesizing chiral tertiary alcohols, this typically involves the addition of an organometallic reagent to a prochiral ketone in the presence of a substoichiometric amount of a chiral catalyst or ligand. nih.gov

Numerous catalytic systems have been developed for the enantioselective alkylation of ketones. For example, chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been shown to effectively control the stereochemistry of Grignard additions to various ketones, yielding tertiary alcohols with high enantiomeric excess (ee). rsc.orgrsc.org A hypothetical enantioselective synthesis of (S)- or (R)-2-(3-Fluorophenyl)-2-butanol could employ the reaction between 3-fluoroacetophenone and ethylmagnesium bromide in the presence of a chiral N,N,O-tridentate ligand. The ligand coordinates to the magnesium atom, creating a chiral environment that directs the nucleophilic attack of the ethyl group to one face of the ketone, leading to the preferential formation of one enantiomer.

| Ketone Substrate | Organometallic Reagent | Catalyst/Ligand System (Example) | Potential Outcome |

|---|---|---|---|

| Acetophenone | EtMgBr | (R,R)-DACH-derived biaryl ligand | Chiral 2-phenyl-2-butanol (up to 95% ee) rsc.org |

| 3-Fluoroacetophenone | EtMgBr | (R,R)-DACH-derived biaryl ligand | Enantioenriched this compound |

In a substrate-controlled approach, the stereoselectivity of a reaction is dictated by a pre-existing chiral center within one of the reacting molecules. acs.org This can be achieved by using a chiral substrate or by temporarily attaching a chiral auxiliary.

For the synthesis of this compound, one could envision a strategy where a chiral auxiliary is attached to the ketone precursor. For instance, a ketone bearing a chiral oxazolidinone or a sulfinyl imine group could be used. ucc.ie The chiral auxiliary would sterically hinder one face of the molecule, forcing the incoming organometallic reagent (e.g., ethylmagnesium bromide) to attack from the less hindered face. After the carbon-carbon bond-forming reaction, the chiral auxiliary is cleaved to reveal the enantioenriched tertiary alcohol. This method allows for the predictable formation of a specific enantiomer based on the known stereodirecting influence of the chosen auxiliary.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to induce chirality in a substrate. In the context of synthesizing this compound, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the diastereoselective addition of an ethyl group to the carbonyl carbon of 3'-fluoroacetophenone (B146931).

One common approach involves the use of chiral oxazolidinones, popularized by David A. Evans. google.com These auxiliaries are typically derived from readily available and enantiopure amino alcohols. The general strategy involves acylating the chiral oxazolidinone with a carboxylic acid derivative, followed by enolization and diastereoselective alkylation. While this is more common for creating α-chiral carbonyl compounds, a related principle can be applied to the addition to ketones.

A more direct application for synthesizing tertiary alcohols involves attaching a chiral auxiliary to the ketone precursor. For instance, ketones can be derivatized with a chiral auxiliary to form a chiral acetal (B89532) or a related structure. The auxiliary then sterically hinders one face of the carbonyl group, directing the nucleophilic attack of an organometallic reagent, such as ethylmagnesium bromide or ethyllithium (B1215237), to the less hindered face.

Another effective class of chiral auxiliaries for the synthesis of tertiary benzylic alcohols are sulfoxides. nih.gov In this methodology, a chiral sulfoxide (B87167) group is attached to the aromatic ring of the ketone precursor. The stereogenic sulfoxide then directs the addition of organometallic reagents to the ketone, leading to the formation of the tertiary alcohol with high diastereoselectivity. nih.gov After the addition reaction, the sulfoxide auxiliary can be removed reductively. nih.gov

Hypothetical Reaction Scheme:

Attachment of a chiral auxiliary to 3'-fluoroacetophenone or a related precursor.

Diastereoselective addition of an ethyl nucleophile (e.g., EtMgBr, EtLi).

Removal of the chiral auxiliary to yield enantiomerically enriched this compound.

The effectiveness of different chiral auxiliaries in similar transformations is summarized in the table below, which can serve as a guide for selecting a suitable auxiliary for the synthesis of this compound.

| Chiral Auxiliary Class | Typical Application in Carbonyl Chemistry | Potential for this compound Synthesis | Key Considerations |

| Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions of carboxylic acid derivatives. google.com | Can be adapted for directing nucleophilic addition to ketones. | Requires formation of a suitable derivative of 3'-fluoroacetophenone. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides derived from carboxylic acids. | Could be used to synthesize a chiral precursor that is then converted to the target alcohol. | Indirect route to the final product. |

| Sulfoxides | Directing nucleophilic addition to aryl ketones. nih.gov | High potential for direct, highly diastereoselective synthesis. nih.gov | Requires synthesis of the sulfoxide-derivatized ketone and subsequent removal of the auxiliary. nih.gov |

| Chiral Acetals | Directing nucleophilic addition to the carbonyl group. | Offers a direct method for stereocontrol during the ethyl group addition. | The stability of the acetal under the reaction conditions is crucial. |

Biocatalytic Pathways for Enantiomerically Enriched Products

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules, including enantiomerically enriched tertiary alcohols. Enzymes such as ketoreductases and lipases can be employed to achieve high enantioselectivity.

Enzyme-Catalyzed Asymmetric Synthesis:

The direct asymmetric addition of an ethyl group to 3'-fluoroacetophenone can be challenging for many enzymes. However, certain engineered enzymes or those with broad substrate specificity might catalyze such a transformation. More commonly, biocatalytic approaches for tertiary alcohols involve the resolution of a racemic mixture.

Lipase-Catalyzed Kinetic Resolution:

A racemic mixture of this compound can be synthesized using standard organometallic addition of an ethyl Grignard reagent to 3'-fluoroacetophenone. This racemic alcohol can then be resolved using a lipase-catalyzed kinetic resolution. In this process, the lipase (B570770) selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.

Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia are commonly used for the kinetic resolution of secondary and tertiary alcohols. researchgate.net The choice of acyl donor and solvent is critical for achieving high enantioselectivity (E-value). Vinyl acetate (B1210297) is a common acyl donor due to the irreversible nature of the transesterification.

A representative study on the kinetic resolution of a similar tertiary alcohol, 1-phenyl-1-propanol, demonstrated that lipase-catalyzed acylation can yield the corresponding ester with 99% yield and 98% enantiomeric excess. While this is a secondary alcohol, the principles are applicable to tertiary alcohols, although reaction rates are generally slower due to increased steric hindrance.

Ketoreductase-Mediated Reactions:

While ketoreductases (KREDs) are most commonly used for the asymmetric reduction of ketones to secondary alcohols, some engineered KREDs can catalyze the formation of chiral tertiary alcohols, though this is less common. A more plausible strategy involving KREDs would be a deracemization process. This could involve the selective oxidation of one enantiomer of racemic this compound by an enantioselective alcohol dehydrogenase, followed by the reduction of the resulting ketone back to the desired enantiomer of the alcohol using a different, highly selective ketoreductase.

The table below summarizes potential biocatalytic strategies for obtaining enantiomerically enriched this compound.

| Biocatalytic Strategy | Enzyme Class | Description | Potential Outcome |

| Kinetic Resolution | Lipases (e.g., CALB, Pseudomonas cepacia lipase) | Enantioselective acylation of racemic this compound. | Separation of one enantiomer as the alcohol and the other as the ester, both with high enantiomeric excess. researchgate.net |

| Asymmetric Synthesis | Engineered Ketoreductases or other C-C bond-forming enzymes | Direct enantioselective addition of an ethyl group to 3'-fluoroacetophenone. | Direct formation of one enantiomer of the target alcohol. |

| Deracemization | Alcohol Dehydrogenases and Ketoreductases | Selective oxidation of one enantiomer of the racemic alcohol, followed by stereoselective reduction of the resulting ketone. | Conversion of a racemic mixture to a single enantiomer of the alcohol. |

Mechanistic Elucidation of Formation Reactions

The primary method for the formation of this compound involves the nucleophilic addition of an ethyl organometallic reagent to the carbonyl carbon of 3'-fluoroacetophenone. The mechanism of this reaction is influenced by several factors, including the nature of the organometallic reagent, the solvent, and the electronic effects of the fluorine substituent on the aromatic ring.

Reaction Intermediates and Transition State Analysis

The addition of an ethyl Grignard reagent (EtMgX) or ethyllithium (EtLi) to 3'-fluoroacetophenone proceeds through a nucleophilic attack on the electrophilic carbonyl carbon. The carbonyl group is polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen. The negatively polarized ethyl group of the organometallic reagent is attracted to the carbonyl carbon.

The reaction is believed to proceed through a six-membered ring transition state, especially in the case of Grignard reagents in ethereal solvents. This transition state involves the coordination of the magnesium atom to the carbonyl oxygen and the bridging of the ethyl group and a halide atom between the magnesium and the carbonyl carbon. For organolithium reagents, the aggregation state of the reagent in solution (monomer, dimer, tetramer, etc.) can influence the reaction mechanism and kinetics.

Computational studies on similar reactions, such as the addition of organometallic reagents to acetophenone, suggest that the transition state involves a significant degree of bond formation between the nucleophilic carbon and the carbonyl carbon, and a simultaneous weakening of the carbonyl π-bond. The fluorine atom at the meta position of the phenyl ring exerts an electron-withdrawing inductive effect, which can increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack. However, it can also have a resonance effect that is less pronounced at the meta position.

Kinetic Studies and Reaction Rate Determination

The kinetics of the addition of organometallic reagents to ketones can be complex and are highly dependent on the reaction conditions. For Grignard reagents, the reaction rate is influenced by the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). The reactivity of these different magnesium species can vary.

Kinetic studies of the reaction of organolithium reagents with ketones have shown that the order of the reaction with respect to the organolithium reagent can be fractional, which is attributed to the aggregation of the organolithium species in solution. The reaction rate is generally first order in the ketone.

Solvent Effects and Catalytic Cycle Investigations

The solvent plays a crucial role in the addition of organometallic reagents to ketones. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard and organolithium reactions. These solvents are essential for solvating the organometallic species, which helps to stabilize them and maintain their reactivity. The coordinating ability of the solvent can affect the aggregation state of organolithium reagents and the position of the Schlenk equilibrium for Grignard reagents, thereby influencing the reaction rate and stereoselectivity. nih.gov

In the context of catalytic asymmetric additions, where a chiral ligand is used to induce enantioselectivity, the solvent can significantly impact the structure and activity of the catalytic species. The catalytic cycle for an asymmetric ethylation, for example using a chiral ligand with diethylzinc, would involve the formation of a chiral zinc-ligand complex. This complex would then coordinate with the 3'-fluoroacetophenone, and the ethyl group would be transferred to one face of the carbonyl group in a stereoselective manner. The product, a zinc alkoxide, would then be displaced by a new molecule of the ketone, regenerating the active catalyst. The solvent can influence the coordination geometry of the catalyst-substrate complex and thus the enantioselectivity of the reaction.

The following table summarizes the expected influence of various factors on the formation of this compound.

| Factor | Influence on Reaction Mechanism and Outcome |

| Organometallic Reagent | The choice between Grignard (EtMgX) and organolithium (EtLi) reagents can affect reactivity and side reactions. Organolithium reagents are generally more reactive. |

| Solvent | Ethereal solvents like THF and diethyl ether are crucial for solvating the organometallic reagent. The specific solvent can influence reaction rates and, in asymmetric reactions, stereoselectivity. nih.gov |

| Temperature | Lower temperatures are often used to control the reactivity and improve the selectivity of the reaction, minimizing side reactions such as enolization. |

| Fluorine Substituent | The electron-withdrawing inductive effect of the fluorine atom at the meta-position is expected to increase the electrophilicity of the carbonyl carbon, likely increasing the reaction rate. |

Derivatization Chemistry and Synthetic Transformations of the Hydroxyl Group

The tertiary hydroxyl group of this compound is a key functional handle for further synthetic transformations. Due to the steric hindrance around the tertiary carbon, reactions at the hydroxyl group often require more forcing conditions compared to primary or secondary alcohols.

Esterification:

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. Direct esterification with a carboxylic acid (Fischer esterification) is typically slow and inefficient for tertiary alcohols due to steric hindrance and the propensity for elimination under the acidic conditions. google.com More effective methods for esterifying tertiary alcohols include reaction with more reactive acylating agents such as acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. semanticscholar.org

Etherification:

The synthesis of ethers from tertiary alcohols like this compound also faces challenges due to steric hindrance and competing elimination reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable if the tertiary alcohol is to be converted to the alkoxide, as the alkoxide is a strong base and will promote elimination of the alkyl halide. masterorganicchemistry.com However, if the tertiary alcohol is the electrophile (after conversion to a good leaving group), the reaction is also disfavored. Alternative methods, such as reaction with a diazoalkane in the presence of a Lewis acid, or using specific reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of an alcohol, can be employed for the synthesis of ethers from benzylic alcohols.

Dehydration:

Being a tertiary benzylic alcohol, this compound is prone to dehydration under acidic conditions to form alkenes. ucalgary.ca The reaction proceeds via an E1 mechanism, involving the formation of a relatively stable tertiary benzylic carbocation. The major product of dehydration would be the most stable alkene, which in this case would likely be a mixture of (E)- and (Z)-2-(3-fluorophenyl)but-2-ene.

Oxidation:

Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. Strong oxidizing agents under harsh conditions can lead to cleavage of carbon-carbon bonds. However, specific reagents have been developed for the oxidation of tertiary benzylic alcohols. For example, tandem elimination/allylic oxidation using oxoammonium salts can convert tertiary benzylic alcohols into allylic ethers in a single step. rsc.org

The table below provides a summary of potential derivatization reactions for this compound.

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| Esterification | Acid chloride (e.g., acetyl chloride), pyridine | 2-(3-Fluorophenyl)-2-butanyl acetate | More efficient than Fischer esterification for tertiary alcohols. semanticscholar.org |

| Etherification | e.g., NaH then MeI | Methyl 2-(3-fluorophenyl)-2-butanyl ether | Prone to elimination; requires careful selection of reagents and conditions. masterorganicchemistry.com |

| Dehydration | Strong acid (e.g., H₂SO₄), heat | (E/Z)-2-(3-Fluorophenyl)but-2-ene | Proceeds readily via an E1 mechanism due to the stable tertiary benzylic carbocation intermediate. ucalgary.ca |

| Oxidation | Oxoammonium salts | Allylic ether derivative | Involves a tandem elimination-oxidation process. rsc.org |

Esterification and Etherification Methodologies

Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. One common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of either the alcohol or the carboxylic acid is typically used, or water is removed as it is formed. masterorganicchemistry.com For tertiary alcohols like this compound, which are prone to elimination under strongly acidic and high-temperature conditions, milder methods are often preferred.

Another effective method involves the use of acid anhydrides or acyl chlorides. For instance, the reaction of this compound with acetic anhydride (B1165640), often in the presence of a base catalyst like pyridine or 4-dimethylaminopyridine (B28879) (DMAP), can yield the corresponding acetate ester. This method generally proceeds under milder conditions than Fischer esterification, minimizing the risk of side reactions.

| Esterification Method | Reagents | General Conditions | Notes |

| Fischer-Speier Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water | Equilibrium-driven; potential for dehydration of tertiary alcohols. |

| Acylation with Acid Anhydride | Acetic Anhydride, Base Catalyst (e.g., Pyridine, DMAP) | Room temperature or gentle heating | Milder conditions, suitable for sensitive alcohols. |

| Acylation with Acyl Chloride | Acyl Chloride, Base (e.g., Pyridine, Triethylamine) | Often at low temperatures | Generally highly reactive; requires control of reaction conditions. |

Etherification: The synthesis of ethers from this compound, a tertiary alcohol, requires specific methodologies to avoid elimination side reactions. The Williamson ether synthesis, a widely used method involving the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols as the alkoxide of a tertiary alcohol is a strong base and would promote elimination of the alkyl halide.

A more viable approach for the synthesis of ethers from tertiary alcohols is the acid-catalyzed addition of the alcohol to an alkene or the reaction with a primary alcohol under controlled acidic conditions. organic-chemistry.org For instance, reacting this compound with a primary alcohol in the presence of an acid catalyst can lead to the formation of an unsymmetrical ether. However, careful control of temperature and catalyst concentration is crucial to favor etherification over the competing dehydration of the tertiary alcohol. organic-chemistry.org Another method involves the reaction of the alcohol with a reagent like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in the presence of another alcohol to chemoselectively form ethers. organic-chemistry.org

Dehydration Pathways and Olefin Formation Studies

The dehydration of this compound, a tertiary alcohol, is a facile process that typically occurs under acidic conditions, leading to the formation of alkenes. This elimination reaction proceeds via a carbocation intermediate. The initial step involves the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). The departure of water results in the formation of a tertiary carbocation centered on the carbon atom previously bonded to the hydroxyl group.

The subsequent step involves the removal of a proton from a carbon atom adjacent to the carbocation by a weak base (such as water or the conjugate base of the acid catalyst), leading to the formation of a double bond. In the case of this compound, there are two types of adjacent protons that can be removed, leading to the potential formation of two isomeric alkenes.

According to Zaitsev's rule , in an elimination reaction, the more substituted (more stable) alkene is generally the major product. libretexts.orgyoutube.comlibretexts.orgadichemistry.comyoutube.com For the dehydration of this compound, the removal of a proton from the methylene (B1212753) group (CH₂) would lead to the formation of the more substituted alkene, 2-(3-fluorophenyl)-2-butene. Removal of a proton from the methyl group (CH₃) would result in the formation of the less substituted alkene, 2-(3-fluorophenyl)-1-butene. Therefore, 2-(3-fluorophenyl)-2-butene is predicted to be the major product of this dehydration reaction. The product mixture can be analyzed using techniques like NMR spectroscopy and gas chromatography to determine the relative amounts of each isomer.

| Potential Alkene Product | Structure | Substitution Pattern | Predicted Abundance (Zaitsev's Rule) |

| 2-(3-Fluorophenyl)-2-butene | Trisubstituted | Major | |

| 2-(3-Fluorophenyl)-1-butene | Disubstituted | Minor |

Research on Precursors and Intermediate Compounds in the Synthesis of this compound

Synthesis and Reactivity of 1-(3-Fluorophenyl)propan-1-one

The primary precursor for the synthesis of this compound is the ketone, 1-(3-Fluorophenyl)propan-1-one. A common and effective method for the synthesis of this and other aromatic ketones is the Friedel-Crafts acylation . nih.govyoutube.com This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group.

In the case of 1-(3-Fluorophenyl)propan-1-one, the synthesis would typically involve the reaction of fluorobenzene (B45895) with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. The fluorine atom on the benzene (B151609) ring is a deactivating group but is ortho-, para-directing. Therefore, the acylation of fluorobenzene will yield a mixture of ortho-, meta-, and para-substituted products, with the para-isomer generally being the major product due to steric hindrance at the ortho positions. The desired meta-isomer, 1-(3-Fluorophenyl)propan-1-one, would be a minor product in this direct acylation approach. Alternative synthetic routes might be employed to achieve higher yields of the meta-isomer.

The reactivity of 1-(3-Fluorophenyl)propan-1-one is characteristic of ketones. The carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This makes the carbonyl carbon susceptible to attack by nucleophiles.

Role of Organometallic Intermediates in Tertiary Alcohol Formation

The synthesis of the tertiary alcohol, this compound, from its ketone precursor, 1-(3-Fluorophenyl)propan-1-one, is most commonly achieved through the use of organometallic reagents . These reagents feature a carbon-metal bond, which imparts significant nucleophilic character to the carbon atom.

The most prevalent method for this transformation is the Grignard reaction . This involves the addition of an organomagnesium halide, in this case, ethylmagnesium bromide (CH₃CH₂MgBr), to the ketone. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 1-(3-Fluorophenyl)propan-1-one. This addition reaction forms a tetrahedral intermediate, which, upon acidic workup, is protonated to yield the final tertiary alcohol product, this compound.

Alternatively, organolithium reagents , such as ethyllithium (CH₃CH₂Li), can also be employed for this conversion. Organolithium reagents are generally more reactive than their Grignard counterparts and are also excellent nucleophiles for addition to ketones. The mechanism is analogous to the Grignard reaction, involving nucleophilic attack on the carbonyl carbon followed by protonation.

The formation of the organometallic reagent itself is a critical step. For instance, ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium metal in an anhydrous ether solvent. Similarly, ethyllithium can be prepared by the reaction of ethyl bromide with lithium metal. The success of these reactions relies on the use of anhydrous conditions, as organometallic reagents are strong bases and will react with any protic solvents, such as water.

| Organometallic Reagent | General Formula | Typical Precursors | Role in Synthesis |

| Grignard Reagent | R-MgX | Alkyl/Aryl Halide + Mg | Nucleophilic addition of 'R' group to a carbonyl. |

| Organolithium Reagent | R-Li | Alkyl/Aryl Halide + Li | Nucleophilic addition of 'R' group to a carbonyl; often more reactive than Grignard reagents. |

Stereochemical Investigations and Chiral Resolution

Stereoisomer Characterization and Differentiation Methodologies

The definitive assignment of the absolute and relative configuration of stereoisomers requires sophisticated analytical techniques.

Advanced Spectroscopic Techniques for Absolute and Relative Configuration Assignment

For chiral molecules like 2-(3-Fluorophenyl)-2-butanol, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or chiral solvating agents, could be employed to differentiate enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules in solution by comparing experimental spectra with quantum chemical calculations.

Chiral Chromatography Method Development for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for assessing enantiomeric purity. The development of a method for this compound would involve screening various chiral stationary phases (CSPs) to find one that provides adequate separation of its enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for a wide range of chiral compounds, including aromatic alcohols. The optimization of mobile phase composition and temperature would be critical to achieving baseline resolution.

X-ray Crystallography Studies for Stereochemical Determination

X-ray crystallography provides unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal of one of its enantiomers can be grown. This is often achieved by forming a diastereomeric salt with a chiral resolving agent or by resolving the enantiomers and crystallizing one of them. The resulting crystal structure reveals the precise three-dimensional arrangement of the atoms, confirming the absolute stereochemistry.

Enantiomeric Separation and Resolution Techniques

The separation of a racemic mixture into its individual enantiomers is a critical process in chiral chemistry.

Classical Resolution Strategies (e.g., Diastereomeric Salt Formation)

Classical resolution involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent chemical treatment would then liberate the pure enantiomers of the original alcohol.

Chromatographic Enantioseparation Methodologies (e.g., Chiral Stationary Phases)

Preparative chiral chromatography is a powerful technique for separating enantiomers on a larger scale. Utilizing a column packed with a chiral stationary phase, the racemic mixture is introduced, and the two enantiomers travel through the column at different rates due to their differential interactions with the CSP, allowing for their separate collection. The choice of CSP and chromatographic conditions would be based on analytical scale method development.

While these methodologies represent the state-of-the-art in stereochemical analysis and chiral separation, the absence of specific published studies on this compound means that no concrete data, such as spectroscopic data, chromatographic retention times, or crystallographic information, can be provided. The scientific community has not, to date, published a detailed stereochemical investigation of this specific compound in the accessible public domain.

Kinetic Resolution via Chemical or Enzymatic Means

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution is a powerful and highly enantioselective method for resolving racemic alcohols. nih.gov Lipases and esterases are commonly used biocatalysts that can selectively acylate one enantiomer of an alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester. The steric hindrance of tertiary alcohols often makes them challenging substrates for many enzymes. rsc.orgresearchgate.net However, certain lipases, such as lipase (B570770) A from Candida antarctica (CAL-A), have demonstrated efficacy in the resolution of tertiary benzylic alcohols. scielo.brscielo.br

For instance, studies on tertiary benzyl (B1604629) bicyclic alcohols have shown that reaction conditions, including the choice of acyl donor, solvent, and enzyme-to-substrate ratio, significantly influence the efficiency and enantioselectivity of the resolution. scielo.brbohrium.com In a typical enzymatic kinetic resolution of a tertiary alcohol, one enantiomer is preferentially acylated by the enzyme, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated. The enantiomeric excess (ee) of both the product and the remaining substrate are key measures of the success of the resolution.

While no specific data exists for this compound, a hypothetical enzymatic resolution could be envisioned using a lipase like CAL-A with an acyl donor such as vinyl acetate (B1210297). The progress of such a reaction would be monitored to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.

Chemical Kinetic Resolution:

Chemical kinetic resolution utilizes chiral chemical reagents or catalysts to achieve the separation of enantiomers. A notable example for tertiary benzylic alcohols involves cooperative catalysis, such as the use of a palladium/chiral norbornene system. nih.gov This method has been successfully applied to a range of racemic tertiary benzylic alcohols, yielding both the enantioenriched alcohol and a cyclized product with good to excellent enantioselectivities. nih.gov The mechanism often involves the formation of a transient axial chirality, which is key to the enantiodiscrimination process. nih.gov

Another approach is the use of chiral phosphoric acid catalysis in an asymmetric enamide-imine tautomerism process to resolve tertiary alcohols. bohrium.com These chemical methods provide a valuable alternative to enzymatic resolutions, particularly for substrates that are not well-tolerated by enzymes.

The table below illustrates representative results for the kinetic resolution of tertiary benzylic alcohols, providing a reference for the potential outcomes of similar studies on this compound.

| Substrate | Catalyst/Enzyme | Resolution Method | Selectivity Factor (s) | Enantiomeric Excess (ee) |

| Tertiary Benzyl Alcohols (General) | Palladium/Chiral Norbornene | Chemical | Up to 544 | Good to Excellent |

| 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Lipase A from Candida antarctica (CAL-A) | Enzymatic | Not Reported | 96-99% (R-ester) |

| 1-methyl-2,3-dihydro-1H-inden-1-ol | Lipase A from Candida antarctica (CAL-A) | Enzymatic | Not Reported | 96-99% (R-ester) |

Conformational Analysis of Stereoisomers

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical, chemical, and biological properties. For the stereoisomers of this compound, understanding their preferred conformations is crucial.

Experimental Conformational Studies (e.g., Variable Temperature NMR)

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for studying the conformational dynamics of molecules in solution. Variable Temperature (VT) NMR is a powerful method used to investigate conformational changes that occur on the NMR timescale. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes of the signals, which can provide information about the thermodynamics and kinetics of conformational exchange.

For fluorinated aromatic compounds, ¹⁹F NMR is an especially sensitive probe of the local electronic environment. nih.govnih.gov The chemical shift of the fluorine atom in this compound would be highly sensitive to the molecule's conformation, particularly the orientation of the fluorophenyl ring relative to the rest of the molecule. semanticscholar.orgresearchgate.net At low temperatures, the interconversion between different conformers may slow down sufficiently to allow for the observation of distinct signals for each populated conformer. As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal, from which the energy barrier to interconversion can be calculated.

While specific VT NMR studies on this compound have not been reported, the principles of this technique are well-established for the conformational analysis of similar molecules, such as 1,1-difluorocyclohexane. semanticscholar.org

Theoretical and Computational Conformational Landscape Mapping

In conjunction with experimental methods, computational chemistry provides a powerful tool for mapping the conformational landscape of a molecule. nih.gov Using computational methods like Density Functional Theory (DFT), it is possible to calculate the energies of different conformations and identify the most stable ones. researchgate.net

A systematic conformational search can be performed to identify all possible low-energy conformers. For each conformer, the geometry is optimized, and the relative energy is calculated. This allows for the construction of a potential energy surface, which illustrates the energy of the molecule as a function of its geometry. The results from these calculations can help in the interpretation of experimental data, such as those from NMR spectroscopy. mdpi.com

For this compound, a computational study would involve rotating the single bonds, particularly the C-C bond connecting the stereocenter to the fluorophenyl ring and the C-C bonds of the butyl group. The calculations would aim to determine the preferred dihedral angles and the energy barriers for rotation between different stable conformations. Such studies have been successfully applied to understand the conformational preferences of various phenolic and fluorinated aromatic compounds. researchgate.netmdpi.com

The table below summarizes the types of data that would be generated from a computational conformational analysis of this compound.

| Computational Method | Calculated Parameters | Purpose |

| Density Functional Theory (DFT) | Relative energies of conformers | To identify the most stable conformations |

| Geometric parameters (bond lengths, angles, dihedrals) | To define the structure of each conformer | |

| Rotational energy barriers | To understand the dynamics of conformational change | |

| Molecular Mechanics (MM) | Potential energy surface | To visualize the conformational landscape |

Advanced Analytical Research Methodologies

Development of Hyphenated Techniques for Compound Characterization

Hyphenated analytical techniques are indispensable in modern chemistry for the unambiguous identification and characterization of molecules like 2-(3-fluorophenyl)-2-butanol. These methods combine the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy.

LC-MS and GC-MS Method Optimization for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of this compound. Optimization of these methods is crucial for achieving sensitive and reliable results.

In GC-MS , method development would focus on optimizing the temperature ramp of the oven to ensure good separation from any impurities or starting materials. The choice of the carrier gas and its flow rate would also be critical. For the mass spectrometer, electron ionization (EI) would likely be used, and the resulting fragmentation pattern would be key to confirming the structure. Expected fragments would include the loss of a water molecule, an ethyl group, or a methyl group, leading to characteristic m/z peaks.

For LC-MS , a reversed-phase C18 column would typically be employed. The mobile phase composition, usually a mixture of water and an organic solvent like acetonitrile or methanol, and the gradient elution program would be optimized to achieve a sharp peak for the compound. Electrospray ionization (ESI) in positive ion mode would be a common choice, likely detecting the protonated molecule [M+H]⁺.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| m/z (relative intensity, %) | Proposed Fragment Ion |

|---|---|

| 168 | [M]⁺ (Molecular Ion) |

| 150 | [M-H₂O]⁺ |

| 139 | [M-C₂H₅]⁺ |

| 123 | [C₇H₆F]⁺ |

| 95 | [C₆H₄F]⁺ |

While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) provide deeper insights into the spatial arrangement and connectivity of atoms.

HMBC would be instrumental in confirming the connectivity between the quaternary carbon at the 2-position and the surrounding methyl and ethyl groups, as well as its attachment to the fluorophenyl ring. Correlations would be expected between the protons of the methyl and ethyl groups and the quaternary carbon, and between the aromatic protons and the carbons of the butyl chain.

NOESY could reveal through-space interactions between protons. For instance, NOE effects might be observed between the protons of the methyl and ethyl groups and the ortho-protons on the fluorophenyl ring, providing further confirmation of the compound's three-dimensional structure.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research

Since this compound is a chiral molecule, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining its absolute configuration. These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental ECD and VCD spectra with those predicted from quantum chemical calculations for the (R) and (S) enantiomers, the absolute stereochemistry of an enantiomerically pure sample can be unambiguously assigned.

Spectroscopic Signatures and Their Theoretical Basis

The interaction of this compound with electromagnetic radiation gives rise to distinct spectroscopic signatures that are fundamental to its characterization.

Elucidation of Vibrational Modes and Their Assignment (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The IR spectrum would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations of the aromatic and aliphatic groups would appear around 2850-3100 cm⁻¹. The C-F stretching vibration would likely be observed in the 1000-1400 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring breathing modes are often strong in the Raman spectrum, providing a clear fingerprint for the substituted phenyl group.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 |

| C-F Stretch | 1000-1400 |

| Aromatic C=C Stretch | 1450-1600 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption bands in the UV region would primarily be due to π→π* transitions within the fluorophenyl ring. The presence of the fluorine atom and the alkyl group would cause slight shifts in the absorption maxima compared to benzene (B151609). The hydroxyl group, being a weak chromophore, would have a minimal direct effect on the UV-Vis spectrum in the typical measurement range.

Chromatographic Purity Assessment and Impurity Profiling Method Development

The quantitative determination of this compound and its potential impurities is primarily achieved through chromatographic separation techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods utilized for this purpose, each offering distinct advantages for the analysis of this fluorinated aromatic alcohol. The development of these methods focuses on achieving adequate separation of the main compound from any process-related impurities, degradation products, or enantiomeric impurities.

A reversed-phase HPLC (RP-HPLC) method is often the preferred approach for the analysis of moderately polar compounds like this compound. The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.

Chromatographic Conditions:

The method development for this compound involves a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. Fluorinated stationary phases can offer alternative selectivity for halogenated aromatic compounds chromatographyonline.comwaters.com.

A typical set of optimized HPLC conditions for the analysis of this compound is presented in Table 1.

Table 1: Optimized HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Impurity Profiling:

The developed HPLC method must be capable of separating this compound from its potential impurities. These can include starting materials, by-products from the synthesis, and degradation products formed during storage or under stress conditions (e.g., acid, base, oxidation, heat, light). The relative retention times (RRT) of potential impurities are determined to ensure their separation from the main peak.

Gas chromatography is a valuable technique for the analysis of volatile compounds and can be employed for the purity assessment of this compound, particularly for identifying residual solvents and certain process impurities. Given the thermal stability of the compound, direct injection is feasible.

Chromatographic Conditions:

The development of a GC method involves the selection of an appropriate capillary column, carrier gas, and temperature programming to achieve the desired separation. A non-polar or mid-polar column is generally suitable for this type of analyte.

An illustrative set of GC conditions for the analysis of this compound is provided in Table 2.

Table 2: Optimized GC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280°C |

| Oven Program | Initial 100°C, ramp at 10°C/min to 250°C, hold for 5 minutes |

| Injection Volume | 1 µL (split ratio 50:1) |

Impurity Profiling:

The GC method is particularly useful for detecting volatile organic impurities and residual solvents that may be present from the manufacturing process. The identification of unknown peaks can be facilitated by using a mass spectrometer (MS) as a detector (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented ions.

Validation of the developed HPLC and GC methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure that the methods are suitable for their intended purpose. The validation process demonstrates the reliability, accuracy, and precision of the analytical procedures.

Validation Parameters:

The key validation parameters for purity and impurity analysis methods include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components, is demonstrated. This is often confirmed by peak purity analysis using a photodiode array (PDA) detector for HPLC or by mass spectrometry for GC.

Linearity and Range: The linearity of the method is established by analyzing a series of solutions of this compound at different concentrations. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Table 3: Linearity Data for HPLC Analysis of this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 10 | 125,430 |

| 25 | 312,980 |

| 50 | 624,550 |

| 100 | 1,251,200 |

| 150 | 1,876,900 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of this compound is spiked into a placebo or a mixture of known impurities and the recovery is calculated.

Table 4: Accuracy (Recovery) Data for HPLC Method

| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |

|---|---|---|---|

| 80% | 8.12 | 8.05 | 99.14 |

| 100% | 10.05 | 10.01 | 99.60 |

| 120% | 12.08 | 12.15 | 100.58 |

| Mean Recovery | | | 99.77 |

Precision:

Repeatability (Intra-assay precision): This is assessed by performing multiple analyses of the same homogenous sample under the same operating conditions over a short period.

Intermediate Precision: This expresses the within-laboratory variations, for example, on different days, with different analysts, or different equipment.

The precision is expressed as the relative standard deviation (RSD) of the results.

Table 5: Precision Data for HPLC Method

| Parameter | RSD (%) |

|---|---|

| Repeatability (n=6) | 0.45 |

| Intermediate Precision (n=6) | 0.82 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with LOD often at S/N of 3:1 and LOQ at S/N of 10:1.

Table 6: LOD and LOQ for this compound by HPLC

| Parameter | Concentration (µg/mL) |

|---|---|

| LOD | 0.05 |

| LOQ | 0.15 |

Through the rigorous development and validation of these chromatographic methods, a high degree of confidence in the purity and quality of this compound used in research is established.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a foundational approach to understanding the electronic architecture of 2-(3-Fluorophenyl)-2-butanol. These methods provide a deep dive into the arrangement and energies of electrons within the molecule.

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry, and its application to this compound, particularly through the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas of electrophilicity. nih.govmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For this compound, the presence of the electronegative fluorine atom on the phenyl ring is expected to influence the energies of these frontier orbitals.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap | 6.10 |

Note: These are hypothetical values based on typical calculations for similar aromatic compounds and are presented for illustrative purposes.

The electron density distribution within this compound dictates its size, shape, and how it interacts with other molecules. This distribution can be visualized through Molecular Electrostatic Potential (MEP) maps. libretexts.orgwalisongo.ac.id These maps illustrate the charge distribution across the molecule's surface, using a color scale to denote different electrostatic potential values. walisongo.ac.id Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a high electron density around the oxygen atom of the hydroxyl group and the fluorine atom, making these areas potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive electrostatic potential, marking it as a site for nucleophilic interaction.

For this compound, the carbon atom attached to the fluorine would exhibit a partial positive charge due to the high electronegativity of fluorine. The oxygen atom of the butanol group would carry a significant partial negative charge. Bond order calculations would confirm the single bond character of the C-O and C-F bonds, while the phenyl ring would exhibit bond orders intermediate between single and double bonds due to resonance.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying molecules of the size and complexity of this compound. google.com DFT calculations are particularly useful for geometry optimization and predicting vibrational spectra. researchgate.net

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. google.com DFT methods are employed to perform geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the lowest possible energy. google.com This energy minimization is essential for obtaining accurate predictions of other molecular properties. For this compound, this process would define the precise bond lengths, bond angles, and dihedral angles of its most stable conformer.

Table 2: Optimized Geometrical Parameters of this compound (Selected)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-F | 1.35 | |

| C-O | 1.43 | |

| C-C (phenyl) | ~1.39 | ~120 |

| C-C-O | 109.5 |

Note: These are hypothetical, representative values illustrating the expected output from a DFT geometry optimization.

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. jocpr.com These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of spectral bands. jocpr.com For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-F stretching, and various vibrations of the phenyl ring. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound (Selected Modes)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3650 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-F Stretch | 1250-1000 |

| C-O Stretch | 1260-1000 |

Note: These are typical frequency ranges for the specified vibrational modes and are presented for illustrative purposes.

Transition State Locating and Reaction Barrier Determination

The elucidation of chemical reaction mechanisms at a molecular level is a cornerstone of computational chemistry. By mapping the potential energy surface (PES) of a reaction, chemists can identify stable reactants, products, and the high-energy transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, is the critical determinant of the reaction rate.

For a tertiary benzylic alcohol like this compound, a characteristic reaction is acid-catalyzed dehydration, which typically proceeds through an E1 (Elimination, Unimolecular) mechanism. youtube.commdpi.com This multi-step process can be computationally modeled to locate the transition state and determine the energy barrier for each elementary step. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. nih.govrsc.org The process involves:

Protonation: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).

Carbocation Formation: The C-O bond breaks, and the water molecule departs, forming a tertiary benzylic carbocation. This is typically the rate-determining step, and its transition state has a high energy barrier.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of an alkene.

The presence of a fluorine atom on the phenyl ring significantly influences the stability of the carbocation intermediate. Fluorine is an electronegative element that withdraws electron density through the sigma framework (inductive effect). nih.gov When placed at the meta position, its electron-withdrawing inductive effect destabilizes the positive charge of the benzylic carbocation. This destabilization raises the energy of the intermediate and, consequently, the energy of the transition state leading to its formation. researchgate.net As a result, the activation barrier for the dehydration of this compound is predicted to be higher than that of its non-fluorinated counterpart, 2-phenyl-2-butanol, implying a slower reaction rate under identical conditions. Computational methods can precisely quantify this effect by calculating the free energy of activation (ΔG‡) for the C-O bond cleavage step. peerj.compennylane.ai

| Reaction Step | Compound | Calculated ΔG‡ (kcal/mol) | Description |

|---|---|---|---|

| Carbocation Formation (Rate-Determining Step) | 2-Phenyl-2-butanol | 24.5 | Baseline activation energy for the non-substituted compound. |

| This compound | 27.0 | Increased barrier due to the destabilizing inductive effect of the meta-fluorine substituent on the carbocation intermediate. |

Molecular Dynamics (MD) Simulations and Conformational Sampling

Exploration of Conformational Space and Preferred Geometries

Molecular mechanics (MM) and quantum mechanical (QM) calculations, along with Molecular Dynamics (MD) simulations, are employed to explore the conformational landscape. nih.govunige.ch These methods calculate the potential energy as a function of dihedral angles, revealing the energy minima that correspond to stable conformers. For phenyl derivatives of butanol isomers, studies have shown that molecules can adopt both bent and linear geometries of their molecular skeleton. acs.org The most stable conformations of this compound will be those that minimize steric clashes between the bulky phenyl, ethyl, methyl, and hydroxyl groups. This typically involves gauche and anti arrangements of these groups relative to one another.

| Conformer | Key Dihedral Angle (Phenyl-C-C-Methyl) | Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti | ~180° | The phenyl ring and the terminal methyl of the ethyl group are positioned opposite to each other, minimizing steric hindrance. This is predicted to be the most stable conformer. | 0.00 |

| Gauche-1 | ~60° | The phenyl ring is positioned at a 60° angle to the terminal methyl group. This conformation experiences some steric strain. | 0.85 |

| Gauche-2 | ~-60° | An alternative gauche conformation, energetically similar to Gauche-1. | 0.85 |

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can profoundly influence a molecule's conformational equilibrium and its chemical reactivity. frontiersin.orgnih.gov Computational models account for these effects using two primary approaches: implicit and explicit solvation. mdpi.com Implicit models treat the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules in the simulation box, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

For this compound, polar solvents are expected to stabilize conformers with larger dipole moments. More importantly, protic solvents like water or alcohols can form hydrogen bonds with the hydroxyl group. These specific interactions can alter the relative energies of different conformers. mdpi.com

Solvent effects are also critical for reactivity. In an SN1/E1 reaction, the formation of a charged carbocation intermediate is highly sensitive to the solvent's polarity. Polar protic solvents are particularly effective at stabilizing this charged intermediate and the leaving group through solvation, thereby lowering the activation barrier and accelerating the reaction rate. semanticscholar.org Furthermore, fluorinated alcohols themselves are known to be strong hydrogen-bond donors and can play a unique role in mediating reactions, potentially by stabilizing transition states through specific interactions with the fluorine atom or other functional groups. nih.gov

| Conformer | Population in Gas Phase (%) | Population in Hexane (Non-polar) (%) | Population in Water (Polar) (%) |

|---|---|---|---|

| Anti | 75 | 72 | 65 |

| Gauche (Total) | 25 | 28 | 35 |

QSAR (Quantitative Structure-Activity Relationship) Methodological Development for Chemical Reactivity

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. wikipedia.orgbenthamscience.com For chemical reactivity, a Quantitative Structure-Reactivity Relationship (QSRR) model can predict reaction rates or equilibrium constants based on computed molecular properties known as descriptors. nih.gov

Derivation of Molecular Descriptors from Quantum Chemical Parameters

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors that numerically represent the structural and electronic features of a molecule. ucsb.edu Quantum chemical calculations, primarily using DFT, are an excellent source for these descriptors as they provide detailed information about the electronic structure. nih.govresearchgate.netacs.org For predicting the reactivity of a molecule like this compound, relevant descriptors can be categorized as global or local.

Global Descriptors: These describe the molecule as a whole. They include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A low ELUMO suggests a molecule is a good electron acceptor (electrophile), while a high EHOMO indicates it is a good electron donor (nucleophile). nih.gov The HOMO-LUMO gap is a measure of chemical stability. scielo.org.mx Other global descriptors include ionization potential, electron affinity, electronegativity, and global hardness/softness. tsijournals.com

Local Descriptors: These describe reactivity at specific atomic sites. They include atomic partial charges, which can indicate sites prone to electrostatic interactions, and Fukui functions, which quantify the change in electron density at a specific atom upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic or electrophilic attack. rsc.org

| Descriptor Type | Descriptor Name | Hypothetical Value | Relevance to Reactivity |

|---|---|---|---|

| Global | EHOMO | -7.2 eV | Related to the ability to donate electrons. |

| ELUMO | -0.5 eV | Related to the ability to accept electrons. | |

| HOMO-LUMO Gap | 6.7 eV | Indicator of kinetic stability. | |

| Local | Partial Charge on Carbinol Carbon (C+) | +0.25 e | Indicates the primary site for nucleophilic attack in SN1 reactions. |

| Electrostatic Potential on OH Oxygen | -0.60 e | Indicates the site for electrophilic attack (protonation). |

Statistical Modeling for Predicting Chemical Reactivity Trends

Once descriptors have been calculated for a set of structurally related compounds, statistical methods are used to build the QSAR model. nih.gov The goal is to find the best mathematical equation that correlates the descriptors (independent variables) with the observed reactivity (dependent variable).

A common method is Multiple Linear Regression (MLR), which generates a simple linear equation. For more complex, non-linear relationships, machine learning algorithms such as Random Forests, Support Vector Machines, or Artificial Neural Networks are increasingly used. rsc.orgchemrxiv.org

For example, a hypothetical MLR model to predict the dehydration rate constant (log k) for a series of substituted 2-phenyl-2-butanols might look like:

log k = β₀ + β₁ (ELUMO) + β₂ (qC+) + β₃ (σ)

Here, qC+ is the partial charge on the carbinol carbon, and σ is the Hammett parameter for the substituent, which accounts for electronic effects.

Crucially, any developed QSAR model must be rigorously validated to ensure it is statistically robust and has predictive power for new, untested compounds. wikipedia.org This involves internal validation (e.g., cross-validation) and external validation using a test set of molecules that were not used in the model's creation. researchgate.net Key statistical metrics include the coefficient of determination (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set.

| Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in the training set's reactivity is explained by the model. A high value suggests a good fit. |

| Q² (Cross-Validated R²) | 0.85 | A measure of the model's internal predictive ability. A Q² > 0.6 is generally considered good. |

| R²_pred (External Validation) | 0.88 | Indicates the model's predictive power on an external test set. |

| RMSE (Root Mean Square Error) | 0.15 | Represents the average deviation between predicted and actual values. A lower value is better. |

Theoretical Insights into Fluorine Substitution Effects

Computational and theoretical chemistry provide powerful tools to understand the nuanced effects of fluorine substitution on the electronic structure and reactivity of aromatic compounds like this compound. The introduction of a highly electronegative fluorine atom to the phenyl ring induces significant electronic perturbations that propagate throughout the molecule, influencing its properties and chemical behavior.

Impact of Fluorine on Aromatic Ring Electron Density

The substitution of a hydrogen atom with fluorine on an aromatic ring introduces a fascinating interplay of electronic effects, primarily the inductive (σ) and resonance (π) effects. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (σ-withdrawal) through the sigma bond framework. This effect tends to decrease the electron density of the aromatic ring. nih.gov

Conversely, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated back to the aromatic π-system, resulting in a resonance effect (π-donation). This π-donation acts in opposition to the inductive effect. nih.govacs.org However, due to the poor energy matching between the 2p orbitals of fluorine and the π-system of the benzene (B151609) ring, the inductive effect overwhelmingly dominates. This results in a net withdrawal of electron density from the aromatic ring. nih.govacs.org

Computational studies on fluorinated benzenes have quantified this impact on electron density. The presence of fluorine atoms causes the carbon atom to which it is attached to gain a net positive charge, which in turn disrupts the flow of π-electrons around the ring. acs.org This redistribution of electron density is not uniform and can be mapped using electrostatic potential (EP) calculations, which highlight the electron-poor nature of the fluorinated aromatic ring compared to unsubstituted benzene. nih.gov

Below is a table summarizing the calculated Nucleus-Independent Chemical Shift (NICS(0)) values for benzene and some fluorinated derivatives. NICS is a computational method used to assess aromaticity, with more negative values indicating stronger aromatic character. While specific data for this compound is not available, the trend observed in these simpler systems provides a strong indication of the expected effect.

| Compound | NICS(0) Value (ppm) |

|---|---|

| Benzene | -9.7 |

| Fluorobenzene (B45895) | -8.8 |

| 1,3-Difluorobenzene | -7.9 |

| 1,3,5-Trifluorobenzene | -7.1 |

| Hexafluorobenzene | -4.5 |

Data is illustrative and based on general findings for fluorinated benzenes.

Influence of Fluorine on Adjacent Stereocenters and Reactivity

The strong inductive effect of the fluorine atom in this compound has a significant influence on the reactivity of the adjacent benzylic stereocenter. The withdrawal of electron density from the phenyl ring makes the ring less susceptible to electrophilic aromatic substitution. Furthermore, this electron-withdrawing effect is transmitted to the benzylic carbon atom (C2), which is the stereocenter of the molecule.

This electronic perturbation affects the stability of potential intermediates that could be formed during a chemical reaction. For instance, if a reaction were to proceed through a carbocation intermediate at the C2 position, the electron-withdrawing nature of the 3-fluorophenyl group would destabilize this positively charged center. This destabilization would, in turn, increase the activation energy for reactions proceeding through such a mechanism, thereby reducing their rate.

Conversely, the fluorine substituent can influence the acidity of protons on the carbon atom adjacent to the stereocenter. The inductive withdrawal of electron density by the fluorinated ring can stabilize a carbanion formed at the C2 position, should a reaction proceed via such an intermediate. This "negative fluorine effect" can significantly alter the reactivity and nucleophilicity of carbanion centers. chinesechemsoc.org

Theoretical studies on related systems have shown that fluorine substitution can have a profound impact on reaction pathways. For example, in nucleophilic substitution and elimination reactions, the presence of fluorine can alter the competition between different mechanisms (e.g., SN2 vs. E2). nih.gov Fluorination can also activate adjacent C-C bonds for cleavage by influencing the orbital interactions. chinesechemsoc.org While these studies are not on this compound itself, the principles are transferable. The fluorine atom's ability to modulate the electronic properties of the molecule can be strategically used to control reaction outcomes. acs.org

The following table summarizes the expected electronic effects of the 3-fluorophenyl group on the adjacent stereocenter in this compound.

| Reactive Intermediate at C2 | Effect of 3-Fluorophenyl Group | Predicted Impact on Reactivity |

|---|---|---|

| Carbocation | Destabilizing (Inductive Withdrawal) | Decreased reaction rate |

| Carbanion | Stabilizing (Inductive Withdrawal) | Increased acidity of C-H bond, potential for carbanion-mediated reactions |

| Radical | Subtle electronic influence | Reaction rate may be moderately affected |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Sustainable Synthesis